3,4-dimethoxy-N,N-dimethylbenzamide
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Overview
Description
3,4-Dimethoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, where the benzene ring is substituted with two methoxy groups at the 3 and 4 positions and an N,N-dimethyl group at the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxy-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to yield the desired benzamide derivative. The reaction conditions typically involve:
Step 1: Reacting 3,4-dimethoxybenzoic acid with thionyl chloride in an inert solvent such as dichloromethane at room temperature to form 3,4-dimethoxybenzoyl chloride.
Step 2: Adding dimethylamine to the reaction mixture and allowing it to react at low temperature (0-5°C) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The methoxy groups and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the N,N-dimethyl substitution.
N,N-Dimethylbenzamide: Lacks the methoxy substitutions.
3,4-Dimethoxy-N-methylbenzamide: Contains only one methyl group on the amide nitrogen.
Uniqueness
3,4-Dimethoxy-N,N-dimethylbenzamide is unique due to the presence of both methoxy groups and the N,N-dimethyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6967-45-9 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3,4-dimethoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)8-5-6-9(14-3)10(7-8)15-4/h5-7H,1-4H3 |
InChI Key |
WSSLDBVWUSSAGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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